molecular formula C11H12N2O3 B13714346 Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

Cat. No.: B13714346
M. Wt: 220.22 g/mol
InChI Key: QXIAIEFQERZBQL-UHFFFAOYSA-N
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Description

Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate is a heterocyclic compound that features both isoxazole and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of a nitrile oxide with an alkyne or alkene to form the isoxazole ring . The specific conditions for this reaction often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as copper(I) or ruthenium(II), can also enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various reduced heterocyclic compounds .

Scientific Research Applications

Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate
  • Ethyl 5-Methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate
  • Ethyl 5-(aminomethyl)isoxazole-3-carboxylate

Uniqueness

This compound is unique due to its specific combination of isoxazole and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-10(16-12-8)9-5-4-6-13(9)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIAIEFQERZBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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